molecular formula C20H21N3O6 B2925123 N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide CAS No. 898408-52-1

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide

Cat. No. B2925123
CAS RN: 898408-52-1
M. Wt: 399.403
InChI Key: BNPMQBSSASKNGB-UHFFFAOYSA-N
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Description

The compound “N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide” is a complex organic molecule. It contains a pyrrolidinone ring, which is a five-membered ring with one nitrogen atom and a carbonyl group . The molecule also contains a nitrobenzamide moiety, which consists of a benzene ring attached to a nitro group (-NO2) and an amide group (-CONH2) . The presence of 3,4-dimethoxyphenyl suggests that there are two methoxy groups (-OCH3) on the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central pyrrolidinone ring . The presence of the nitro group could potentially introduce some interesting electronic effects, as nitro groups are strongly electron-withdrawing .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitro group, the amide group, and the methoxy groups . Each of these functional groups can participate in different types of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of polar functional groups like the nitro group and the amide group could enhance its solubility in polar solvents .

Scientific Research Applications

Spirocyclic Compound Synthesis

Spirocyclic structures are prevalent in a wide range of natural compounds and are known for their therapeutic applications. The compound can be utilized in the synthesis of new spirocyclic amide derivatives. These derivatives have shown promise as PDE7 inhibitors and are potentially useful in the treatment of pain, especially neuropathic pain. They also have applications in arresting cell growth and inducing apoptosis in neoplastic cells, which is beneficial for anticancer treatments .

Antimicrobial Activity

The structural similarity of the compound to other spirocyclic and oxadiazole derivatives suggests potential antimicrobial properties. Compounds with similar structures have been evaluated for their inhibitory activity against pathogenic Gram-positive and Gram-negative bacteria, as well as yeast-like pathogenic fungi such as Candida albicans. This indicates that the compound could be developed into a broad-spectrum antibacterial agent .

Anti-Proliferative Activity

Given the compound’s structural features, it may exhibit anti-proliferative activity against various cancer cell lines. Related compounds have been tested and shown variable degrees of activity against prostate cancer, colorectal cancer, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cell lines. Thus, this compound could be a candidate for further research in cancer therapeutics .

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity . As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the synthesis, reactivity, and potential applications of this compound. This could include investigating its potential use as a pharmaceutical compound, or studying its behavior in various chemical reactions .

properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O6/c1-12-15(5-4-6-16(12)23(26)27)20(25)21-13-9-19(24)22(11-13)14-7-8-17(28-2)18(10-14)29-3/h4-8,10,13H,9,11H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPMQBSSASKNGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide

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